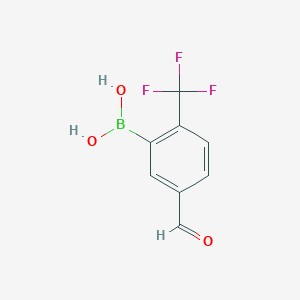

5-Formyl-2-(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Formyl-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H6BF3O3 and a molecular weight of 217.94 .

Synthesis Analysis

The synthesis of 5-Trifluoromethyl-2-formyl phenylboronic acid has been reported in the literature . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis

The compound has been used as a reactant for functionalization via lithiation and reaction with electrophiles . It has also been used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

The compound is stored under refrigerated conditions . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Applications De Recherche Scientifique

Antimicrobial Activity

5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and explored for its antimicrobial potential, revealing notable activity against various fungi and bacteria. The structural and chemical properties of this compound enhance its acidity, influencing its reactivity and biological activity. The antimicrobial studies showed moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Particularly, against Bacillus cereus, it exhibited better efficacy than some commercially available antifungal drugs, indicating its potential as an antibacterial agent. This highlights the compound's utility in developing new antimicrobial strategies, leveraging its unique chemical structure for enhanced efficacy (Adamczyk-Woźniak et al., 2020).

Catalysis in Organic Synthesis

5-Formyl-2-(trifluoromethyl)phenylboronic acid and its derivatives serve as effective catalysts in organic synthesis, such as the dehydrative condensation between carboxylic acids and amines, and the Suzuki-Miyaura coupling reactions. These reactions are pivotal for the synthesis of complex organic molecules, including peptides and aromatic compounds. The presence of a trifluoromethyl group adjacent to the boronic acid moiety significantly impacts the reactivity, enabling the compound to facilitate bond formation between diverse functional groups. This characteristic is invaluable for the synthesis of pharmaceuticals and polymers, showcasing the compound's versatility in facilitating a wide range of chemical transformations (Wang et al., 2018; Hergert et al., 2018).

Advanced Materials Development

The compound is instrumental in the development of advanced materials, such as covalent organic frameworks (COFs) and polymorphic control in crystallization processes. COFs, synthesized using phenylboronic acid derivatives, exhibit high thermal stability, permanent porosity, and extensive surface areas, making them ideal for applications in gas storage, separation technologies, and catalysis. Moreover, the ability to influence crystallization outcomes and stabilize metastable polymorphs underscores the significance of this compound in material science, enabling the design and production of materials with tailored properties for specific applications (Côté et al., 2005; Semjonova & Be̅rziṇš, 2022).

Bio-Application and Drug Delivery

Phenylboronic acid-based materials, including those derived from this compound, have found extensive application in the development of glucose-responsive drug delivery systems. Their unique reactivity with polyols enables the construction of smart delivery vehicles that can respond to biological stimuli, such as changes in glucose levels, making them particularly useful in the controlled release of insulin and other therapeutic agents. This responsiveness to physiological triggers enhances the efficacy and safety of treatments, especially for conditions like diabetes, where precise control over drug release is crucial (Ma & Shi, 2014).

Mécanisme D'action

Target of Action

The primary target of 5-Formyl-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis, making it a significant target for antimicrobial action.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. In some solutions, the compound isomerizes to form a cyclic isomer, 3-hydroxybenzoxaborole . This isomer has been shown to bind into the active pocket of Candida albicans LeuRS, similar to the recently approved benzoxaborole antifungal drug .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in microorganisms. By blocking LeuRS, it disrupts the normal function of this enzyme, leading to inhibition of protein synthesis and thus, the growth of the microorganism .

Result of Action

The compound’s action results in moderate antimicrobial activity against Candida albicans . It also shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of the benzoxaborole antifungal drug .

Action Environment

Environmental factors such as pH and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the presence of an electron-withdrawing substituent in the compound results in a considerable rise in acidity compared to its analogues . This could potentially affect the compound’s stability and efficacy in different environments.

Orientations Futures

The antimicrobial activity of the title compound was investigated in vitro, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . These results confirm the potential of 2-formylphenylboronic acids as antibacterial agents and suggest possible future directions for research and application .

Analyse Biochimique

Biochemical Properties

5-Formyl-2-(trifluoromethyl)phenylboronic acid has been found to display many interesting features, not only from synthetic but also from an application as well as structural points of view . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .

Cellular Effects

It has been suggested that it may have antimicrobial activity, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus

Propriétés

IUPAC Name |

[5-formyl-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXOZRQTWLEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

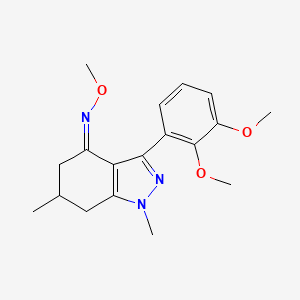

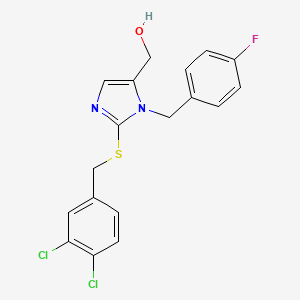

![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)

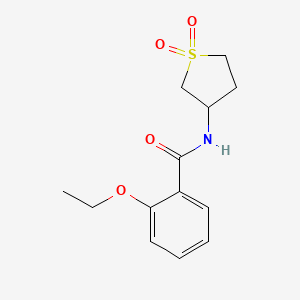

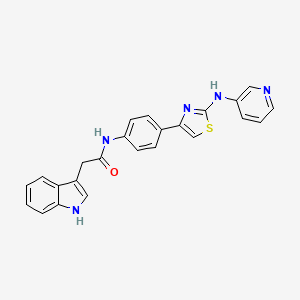

![[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2993682.png)

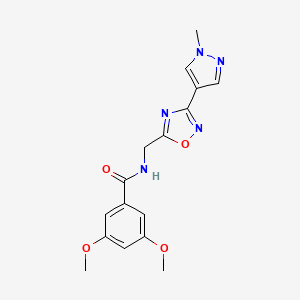

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)

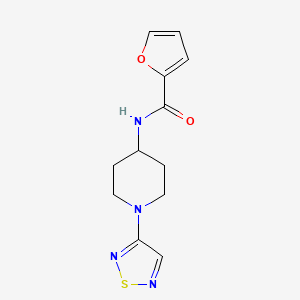

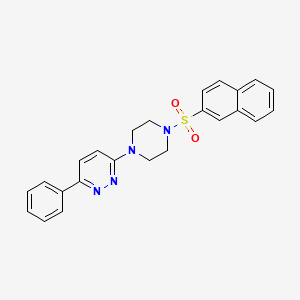

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)